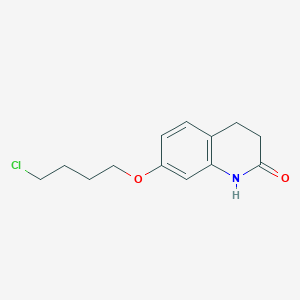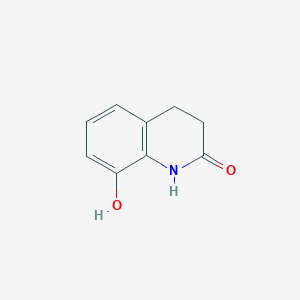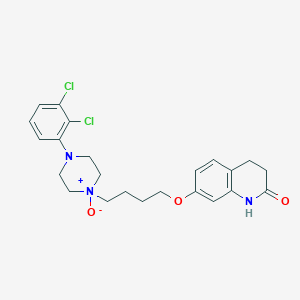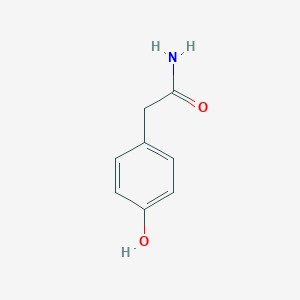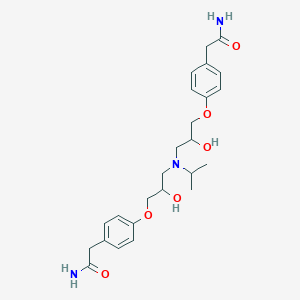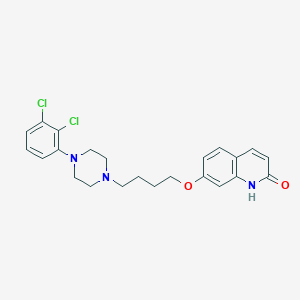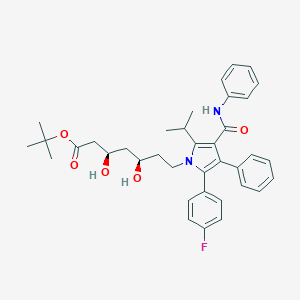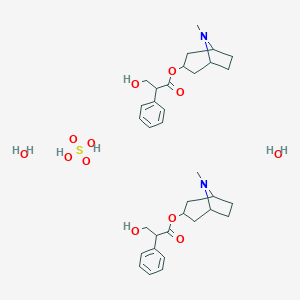
アトロピン硫酸塩 (2:1), 二水和物
説明
Atropine is a muscarinic antagonist used to treat poisoning by muscarinic agents, including organophosphates and other drugs . It is an alkaloid originally synthesized from Atropa belladonna . It is a racemic mixture of d-and l-hyoscyamine, of which only l-hyoscyamine is pharmacologically active . Atropine is generally available as a sulfate salt and can be administered by various methods .
Synthesis Analysis
Atropine has been synthesized in a continuous-flow process that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine . A one-pot process for the synthesis of atropine has also been described, providing a high yield and suitable for preparing commercial scale batches of atropine .
Molecular Structure Analysis
The molecular structure of Atropine sulfate (2:1), dihydrate is represented by the chemical formula C34H50N2O11S . Its molecular weight is 694.833 .
Chemical Reactions Analysis
Atropine undergoes degradation in an aqueous solution, producing degradation products and additional by-products . The degradation pathways of atropine have been studied using reversed-phase high-performance liquid chromatography .
Physical And Chemical Properties Analysis
Atropine sulfate eye drops at concentrations of 0.1, 1.0, 2.5, and 5.0 mg/mL diluted using 0.9% NaCl and stored in polyethylene eyedropper bottles were found to be physiologically stable with no obvious physical property change during six months of experimental observations .
科学的研究の応用
薬学および眼科
アトロピンは非常に強力な毒であり、薬として古代から広く使用されてきました . 今日でも、それは現代の薬学および眼科において不可欠な薬です . アトロピン硫酸塩の製造により、臨床応用が可能になりました .
抗コリン作用
アトロピンは、その抗コリン作用のために注目されてきました . この効果は、さまざまな医療処置や手順において重要です。
食品中の汚染
アトロピンは、食品中の汚染物質として発見されています . したがって、その定量のための正確で感度の高い方法を使用することが、人間の健康と食品の安全において重要です .
迅速な定量化
アトロピンの迅速な定量化のために、新規な分光光度法が提案されました . この方法は、赤キャベツから抽出されたシアニジン試薬と薬物との間の赤いイオン対錯体の形成に基づいています
作用機序
Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . It has a variety of therapeutic applications, including pupil dilation and the treatment of anticholinergic poisoning and symptomatic bradycardia in the absence of reversible causes .
将来の方向性
Atropine sulfate carries FDA indications for cycloplegia, mydriasis, and penalization of the healthy eye in the treatment of amblyopia . It is used in individuals from three months of age or greater . The future directions of Atropine, sulfate (2:1), dihydrate are not explicitly mentioned in the retrieved papers.
生化学分析
Biochemical Properties
“Atropine, Sulfate (2:1), Dihydrate” plays a crucial role in biochemical reactions. It interacts with muscarinic acetylcholine receptors by binding to them, which leads to increased parasympathetic activity and decreased sympathetic activity . It blocks the effects of acetylcholine and other choline esters .
Cellular Effects
“Atropine, Sulfate (2:1), Dihydrate” has significant effects on various types of cells and cellular processes. It influences cell function by blocking muscarinic acetylcholine receptors, thereby affecting cell signaling pathways . It has been shown to inhibit the production of light-induced bronchoconstriction in an animal model of asthma .
Molecular Mechanism
The molecular mechanism of action of “Atropine, Sulfate (2:1), Dihydrate” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters .
Metabolic Pathways
“Atropine, Sulfate (2:1), Dihydrate” is involved in metabolic pathways. It is mainly metabolized by enzymatic hydrolysis in the liver. The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid .
Transport and Distribution
It is known that it can be administered by intravenous, subcutaneous, intramuscular, intraosseous, endotracheal, and ophthalmic methods .
特性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73791-47-6 | |
| Record name | Atropine, sulfate (2:1), dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



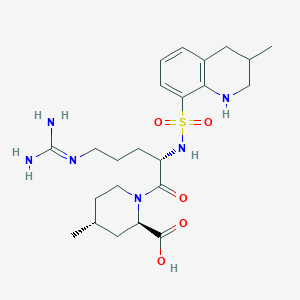


![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
